5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole
Description
This compound belongs to the benzimidazole class, characterized by a bicyclic structure comprising fused benzene and imidazole rings. Key structural features include:
- 5,6-Dichloro substitution on the benzimidazole core, introducing electron-withdrawing effects.
- 2-(2-Chloro-3-pyridinyl) at position 2, contributing to aromatic stacking and hydrogen bonding.
- 1-[3-(Trifluoromethyl)benzyl] at position 1, providing steric bulk and enhanced metabolic stability due to the trifluoromethyl (CF₃) group.
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3F3N3/c21-14-8-16-17(9-15(14)22)29(19(28-16)13-5-2-6-27-18(13)23)10-11-3-1-4-12(7-11)20(24,25)26/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCIXGXQGNWCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Pyridine Substitution: The 2-chloro-3-pyridinyl group is introduced via a nucleophilic substitution reaction, often using a chlorinated pyridine derivative and a suitable base.
Trifluoromethylbenzyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols; electrophiles like alkyl halides and acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Overview
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural components contribute to its potential applications in drug development, particularly as an anticancer agent and in the treatment of other diseases.
Medicinal Applications
-
Anticancer Activity :
- Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, showing promising results with low IC50 values, indicating high potency against these malignancies .
- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as a chemotherapeutic agent.
-
Antimicrobial Properties :
- Research has demonstrated that the compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .
- The minimum inhibitory concentration (MIC) values obtained in laboratory settings suggest that it could be developed into a novel antibiotic treatment.
Data Table: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 3.79 | Induction of apoptosis |
| NCI-H460 (Lung) | 12.50 | Inhibition of cell proliferation |
| Hep-2 (Laryngeal) | 42.30 | Disruption of membrane integrity |
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Activity :
Overview
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride is another compound with significant applications in the pharmaceutical industry, particularly noted for its role as an organic buffering agent and its potential therapeutic properties.
Biological Applications
-
Buffering Agent :
- This compound is utilized as a non-ionic organic buffering agent in biological systems, particularly in cell culture applications where maintaining a stable pH is crucial for cellular functions .
- The pH range for effective buffering is typically between 6 and 8.5, making it suitable for various biological assays.
- Anticancer Research :
Data Table: Biological Applications of 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline Hydrochloride
| Application | Description |
|---|---|
| Buffering Agent | Maintains pH in cell cultures (pH 6–8.5) |
| Potential Anticancer Activity | Investigated for effects on cancer cell lines |
Case Studies
- Case Study on Buffering Efficiency :
-
Case Study on Anticancer Potential :
- A recent investigation into the anticancer properties of pyrazole derivatives showed that compounds similar to 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride exhibited significant cytotoxic effects on various cancer cell lines, suggesting avenues for further research into its therapeutic potential .
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated and trifluoromethylated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
Key Observations :
- Benzyl Group Influence : The 3-CF₃ group in the target compound offers superior metabolic stability and lipophilicity over 3-Cl () or unsubstituted benzyl groups ().
- Pyridinyl vs. Pyridinone: The pyridinone analog () introduces a ketone oxygen, which may improve solubility but reduce membrane permeability compared to the target’s pyridinyl group.
Positional Isomerism and Steric Effects
Physicochemical Properties
*LogP estimated using substituent contributions. The CF₃ group increases lipophilicity, favoring blood-brain barrier penetration.
Biological Activity
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a synthetic compound that belongs to the benzimidazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
The biological activity of benzimidazole derivatives often involves multiple mechanisms. The primary mechanisms proposed for this compound include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis: Studies indicate that it may trigger programmed cell death in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity: It may enhance the production of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes its efficacy:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Enzymatic inhibition |
| HeLa (Cervical Cancer) | 10.0 | ROS generation and apoptosis |
| SNU16 (Gastric Cancer) | 20.0 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzimidazole core significantly affect the biological activity of the compound. Key findings include:
- Chlorination at Positions 5 and 6: Enhances potency by improving binding affinity to target enzymes.
- Trifluoromethyl Group: Increases lipophilicity, aiding cellular uptake.
- Pyridine Substitution: Influences selectivity towards specific cancer types.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on MCF-7 Cells: A study demonstrated that treatment with the compound resulted in a 95% inhibition rate compared to controls, showcasing its potential as a potent anticancer agent against breast cancer .
- Combination Therapy: In combination with standard chemotherapy agents, this benzimidazole derivative showed enhanced efficacy in reducing tumor size in xenograft models, suggesting a synergistic effect .
- Toxicity Assessment: Toxicological evaluations indicated that while the compound exhibits significant anticancer activity, it also presents a favorable safety profile with minimal cytotoxicity towards normal cells at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
